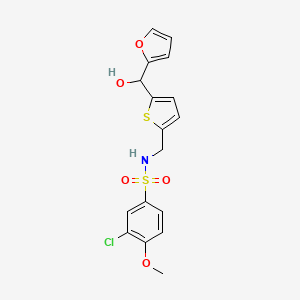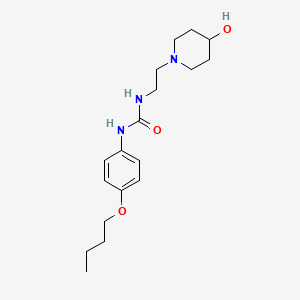
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, commonly known as BPIP, is a small molecule that has gained significant interest in scientific research due to its various biochemical and physiological effects. BPIP is a potent inhibitor of the protein-protein interaction between the transcription factors, EWS and RNA polymerase II, which play a crucial role in the development of cancer.
Applications De Recherche Scientifique
Molecular Devices
The research by Lock et al. (2004) discusses the self-assembly of molecular devices using urea-linked cyclodextrin, similar in structure to the queried compound. They investigated the photoisomerization process in binary complexes involving similar compounds, leading to the formation of molecular devices that have applications in molecular recognition and self-assembly processes. This highlights the potential use of urea derivatives in the development of molecular devices with intricate functionalities Lock et al., 2004.
Corrosion Inhibition
Mistry et al. (2011) studied the corrosion inhibition performance of urea derivatives, specifically 1,3,5-triazinyl urea derivatives, on mild steel in acidic solutions. Although not the exact compound queried, the research demonstrates the significance of urea derivatives in industrial applications, particularly in protecting metal surfaces from corrosion Mistry et al., 2011.
Metabolism and Pharmacokinetics
Wan et al. (2019) conducted an in-depth study on the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, which has structural similarities to the queried compound. This research provides valuable insights into the metabolism of urea derivatives and their pharmacokinetic profiles, essential for drug development and understanding the compound's behavior in biological systems Wan et al., 2019.
Chemical Synthesis
Thalluri et al. (2014) demonstrated the synthesis of ureas using a Lossen rearrangement, emphasizing the versatility of urea compounds in chemical synthesis. The research underlines the potential of such compounds in creating a variety of chemical structures, which can be foundational in drug development and other chemical industries Thalluri et al., 2014.
Antimicrobial and Antiproliferative Activities
Sharma et al. (2004) and Al-Sanea et al. (2018) explored the antimicrobial and antiproliferative activities of urea derivatives, indicating the potential of these compounds in therapeutic applications, such as treating infections and cancer Sharma et al., 2004; Al-Sanea et al., 2018.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLZONQBEFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
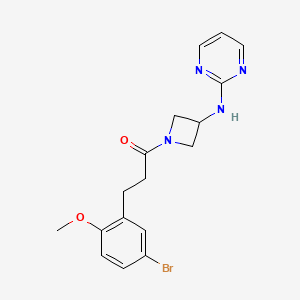
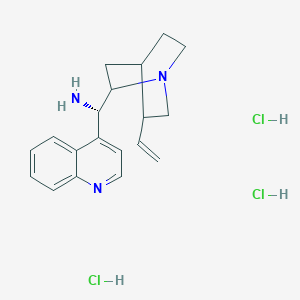
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
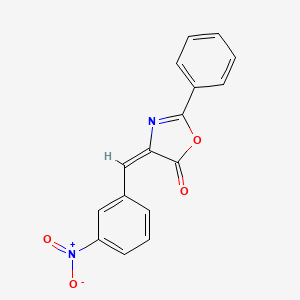
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

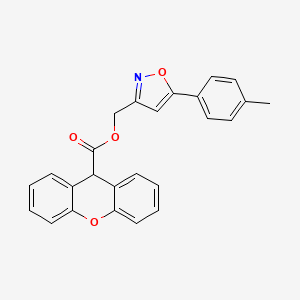
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
